Epoxy Curing Speed: H₆MTA Enables Rapid Room-Temperature Cure vs. Elevated-Temperature Requirements of Conventional Cycloaliphatic Diamines
In a direct head-to-head disclosure within the same patent family, the epoxy curing agent 1,3,5-tris(aminomethyl)cyclohexane (H₆MTA, the free-base form of the target compound) is explicitly characterized as providing 'rapid curability at ordinary temperature' for bisphenol A-type epoxy resins, in contrast to conventional cycloaliphatic diamines such as isophorone diamine (IPDA) and 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), which generally require elevated temperatures (>60 °C) or extended post-cure cycles to achieve comparable crosslink density [1]. The patent teaches that H₆MTA achieves full cure at 20–25 °C within 24 hours when used at 0.5–1.5 equivalents relative to epoxy value, whereas IPDA-based formulations under identical stoichiometric conditions require a minimum of 2 hours at 80 °C followed by a 2-hour post-cure at 120 °C to reach equivalent hardness [2]. This ambient-temperature reactivity is attributed to the three primary aliphatic amine groups being sterically accessible and uncompromised by the steric shielding of the cyclohexane ring, which in IPDA restricts nucleophilic attack on the oxirane ring [1].
| Evidence Dimension | Epoxy gel time / full-cure temperature requirement |
|---|---|
| Target Compound Data | Full cure at 20–25 °C within 24 hours (H₆MTA, free base of target compound); rapid curability at ordinary temperature |
| Comparator Or Baseline | Isophorone diamine (IPDA): minimum 2 hours at 80 °C plus 2 hours post-cure at 120 °C; 1,3-bis(aminomethyl)cyclohexane (1,3-BAC): requires elevated temperature cure |
| Quantified Difference | H₆MTA cures at ambient temperature; IPDA requires an additional thermal cycle of at least 80 °C for 2 h plus 120 °C for 2 h; approximately 60–95 °C reduction in cure onset temperature |
| Conditions | Bisphenol A diglycidyl ether (DGEBA) epoxy resin; amine:epoxy stoichiometric ratio 0.5–1.5; ambient temperature = 20–25 °C |
Why This Matters
For industrial epoxy formulators, ambient-temperature curability eliminates the capital and energy costs of curing ovens and enables field-applied, cold-weather, and temperature-sensitive substrate applications that are inaccessible to IPDA- or 1,3-BAC-based systems.
- [1] Takeda Chemical Industries, Ltd. Novel Epoxy Resin Curing Agent. Japanese Patent JPS5792018A, published June 8, 1982. View Source
- [2] Takeda Chemical Industries, Ltd. Process for Hardening a Bisphenol A Type Epoxy Resin. European Patent EP0053366B1, granted January 21, 1987. View Source
